molecular formula C9H14O5 B2436229 rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid CAS No. 2126144-82-7

rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid

Cat. No.: B2436229
CAS No.: 2126144-82-7
M. Wt: 202.206
InChI Key: XUZCZKHANXNOET-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid: is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol It is characterized by the presence of a tetrahydrofuran ring substituted with a methoxycarbonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid typically involves the formation of the tetrahydrofuran ring followed by the introduction of the methoxycarbonyl and propanoic acid groups. One common method involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring. This is followed by esterification and subsequent oxidation to introduce the methoxycarbonyl and propanoic acid functionalities .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other biomolecules to exert their effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a tetrahydrofuran ring and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[(2R,4S)-4-methoxycarbonyloxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCZKHANXNOET-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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